
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and reactivity It belongs to the class of pyrazolones, which are characterized by a pyrazole ring fused with a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the azidation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The process requires careful handling due to the explosive nature of azides .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with additional safety measures and scaling-up techniques to ensure consistent yield and purity .
化学反应分析
Types of Reactions
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.
科学研究应用
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its azido groups. These groups can undergo click chemistry reactions, forming stable triazole rings that can interact with various biological targets. The pathways involved include covalent bonding with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Similar Compounds
- Norphenazone
- Edaravone
- 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
- 1-Phenyl-3-methylpyrazolone
- 3-Methyl-1-phenyl-2-pyrazolin-5-one
Uniqueness
4,4-Diazido-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its azido functional groups, which impart distinct reactivity and potential for diverse applications. Unlike its analogs, this compound can participate in azide-alkyne cycloaddition reactions, making it valuable in click chemistry and material science .
属性
CAS 编号 |
61145-28-6 |
|---|---|
分子式 |
C10H8N8O |
分子量 |
256.22 g/mol |
IUPAC 名称 |
4,4-diazido-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H8N8O/c1-7-10(14-16-11,15-17-12)9(19)18(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI 键 |
QDLFPYHRWDRMID-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1(N=[N+]=[N-])N=[N+]=[N-])C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


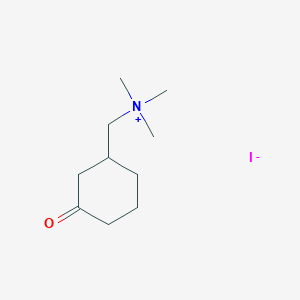
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
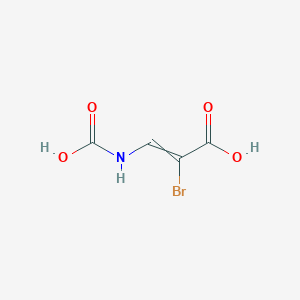
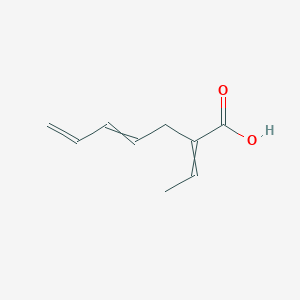
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)
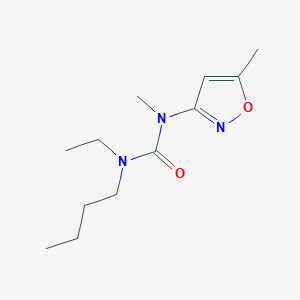
![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)

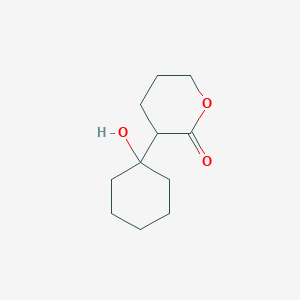

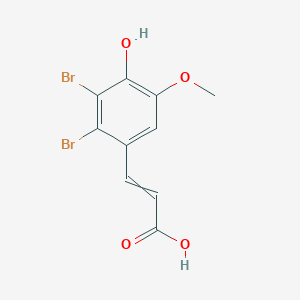
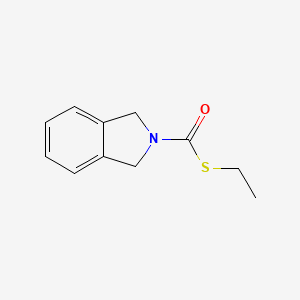
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
